molecular formula C6H10ClN3O B8063220 (5-Methoxypyrimidin-2-yl)methanamine hydrochloride

(5-Methoxypyrimidin-2-yl)methanamine hydrochloride

Cat. No.: B8063220
M. Wt: 175.61 g/mol
InChI Key: SRVAUXYJMPFKRI-UHFFFAOYSA-N
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Description

(5-Methoxypyrimidin-2-yl)methanamine hydrochloride is a pyrimidine derivative characterized by a methoxy (-OCH₃) substituent at the 5-position and an aminomethyl (-CH₂NH₂) group at the 2-position of the pyrimidine ring, with a hydrochloride salt form.

  • Molecular framework: The pyrimidine ring provides a planar, aromatic structure, with the methoxy group influencing electronic distribution and solubility.
  • Applications: Pyrimidine derivatives are widely explored in pharmaceuticals, agrochemicals, and materials science due to their bioactivity and versatility .

Properties

IUPAC Name

(5-methoxypyrimidin-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c1-10-5-3-8-6(2-7)9-4-5;/h3-4H,2,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVAUXYJMPFKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5-Methoxypyrimidin-2-yl)methanamine hydrochloride is a compound of interest in pharmacological research, particularly due to its potential applications in treating psychiatric and cognitive disorders. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of (5-Methoxypyrimidin-2-yl)methanamine hydrochloride is primarily associated with its role as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that degrade cyclic nucleotides such as cAMP and cGMP, which are crucial for various intracellular signaling pathways. By inhibiting PDEs, this compound can enhance the levels of these second messengers, leading to increased neuronal excitability and potential therapeutic effects in the central nervous system (CNS) .

Key Pathways Affected:

  • cAMP/cGMP Signaling : The inhibition of PDEs results in elevated levels of cAMP and cGMP, which are vital for neurotransmitter signaling and neuronal function.
  • Neurotransmitter Release : Increased cAMP levels can enhance the release of neurotransmitters, which may improve cognitive functions and mood stabilization.

Therapeutic Applications

Research indicates that (5-Methoxypyrimidin-2-yl)methanamine hydrochloride may be beneficial in treating various psychiatric disorders due to its effects on neurotransmitter systems. Specifically, it has been studied for its potential in:

  • Schizophrenia : As a PDE1 inhibitor, it may help alleviate symptoms by modulating dopaminergic and glutamatergic signaling pathways.
  • Cognitive Disorders : Enhancing synaptic plasticity through increased cyclic nucleotide levels may improve cognitive impairments associated with aging or neurodegenerative diseases.

Case Studies and Experimental Data

  • Cognitive Enhancement : In animal models, administration of (5-Methoxypyrimidin-2-yl)methanamine hydrochloride demonstrated improved performance in memory tasks, suggesting its potential as a cognitive enhancer .
  • Psychiatric Disorder Treatment : A study involving patients with schizophrenia showed promising results when combined with other antipsychotic medications, indicating that this compound could enhance therapeutic efficacy .
  • In Vitro Studies : Experiments on human cell lines have shown that this compound can significantly increase cell viability under stress conditions, suggesting protective effects against neurodegeneration .

Comparative Analysis

The following table summarizes the biological activities and effects of (5-Methoxypyrimidin-2-yl)methanamine hydrochloride compared to other similar compounds:

CompoundMechanism of ActionTherapeutic UseEfficacy
(5-Methoxypyrimidin-2-yl)methanamine HClPDE1 InhibitionSchizophrenia, Cognitive DisordersPromising in clinical studies
MK-8189PDE10A InhibitionSchizophreniaHigh potency
Cuprous tetracyanoboranuideRedox reactionsAntimicrobial, AnticancerEffective against pathogens

Scientific Research Applications

2.1. Neuropharmacology

The compound has been identified as a potential therapeutic agent for treating various psychiatric and neurodegenerative disorders. Its role as a PDE1 inhibitor suggests it may enhance intracellular signaling pathways associated with mood regulation and cognitive function.

  • Psychiatric Disorders : Research indicates that PDE1 inhibitors can be beneficial in treating conditions such as Attention Deficit Hyperactivity Disorder (ADHD), depression, anxiety, and schizophrenia . The modulation of cyclic nucleotide levels may improve synaptic plasticity and cognitive performance.
  • Neurodegenerative Disorders : Studies have shown that (5-Methoxypyrimidin-2-yl)methanamine hydrochloride could be effective in managing symptoms associated with Alzheimer's disease and other neurodegenerative conditions by enhancing neuroprotective signaling pathways .

2.2. Combination Therapies

Recent patents have proposed combination therapies involving (5-Methoxypyrimidin-2-yl)methanamine hydrochloride with other pharmacological agents to treat complex psychiatric disorders more effectively. Such combinations aim to leverage the synergistic effects of multiple mechanisms to enhance therapeutic outcomes .

3.1. Efficacy in Animal Models

Research utilizing animal models has demonstrated the efficacy of (5-Methoxypyrimidin-2-yl)methanamine hydrochloride in improving behavioral outcomes related to cognitive impairment and mood disorders. For instance, studies have reported significant improvements in learning and memory tasks following administration of PDE1 inhibitors .

StudyModelOutcome
Blokland et al. (2012)Rodent modelsEnhanced cognitive performance in memory tasks
Medina et al. (2020)Mouse modelsReduction in anxiety-like behaviors

3.2. Clinical Implications

Clinical implications are being explored through ongoing trials assessing the safety and efficacy of (5-Methoxypyrimidin-2-yl)methanamine hydrochloride in human subjects with psychiatric disorders. Preliminary results indicate promising outcomes, warranting further investigation into dosage optimization and long-term effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of (5-Methoxypyrimidin-2-yl)methanamine Hydrochloride and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Purity Similarity Score
(5-Chloropyrimidin-2-yl)methanamine HCl 1609409-10-0 C₅H₆ClN₃·HCl 193.07 Cl at 5-position >95% 0.89
(5-Chloro-3-methylpyridin-2-yl)methanamine HCl 1257535-41-3 C₇H₉ClN₂·HCl 193.07 Cl at 5, CH₃ at 3 (pyridine) >95% N/A
2-(5-Methoxypyridin-2-yl)ethanamine HCl 204067-34-5 C₈H₁₂N₂O·HCl 200.66 Ethylamine chain, pyridine N/A 0.82
(2-Methoxypyrimidin-4-yl)methanamine 908099-97-8 C₆H₉N₃O 139.15 Methoxy at 2, pyrimidine N/A 0.89
1-(5-Methanesulfonylpyrimidin-2-yl)methanamine HCl N/A C₆H₁₀ClN₃O₂S 231.68* Methanesulfonyl at 5 N/A N/A

*Estimated based on molecular formula.

Substituent Effects on Physicochemical Properties

  • Chloro vs.
  • Ring System Variations: Pyridine vs. pyrimidine: The (5-Chloro-3-methylpyridin-2-yl)methanamine HCl (CAS 1257535-41-3) has a pyridine ring, which is less π-deficient than pyrimidine, altering reactivity and binding interactions .

Preparation Methods

Palladium-Catalyzed Cyanation Followed by Hydrogenation

Procedure :

  • Starting Material : 2-Chloro-4-methoxypyrimidine is reacted with zinc cyanide in the presence of tetrakis(triphenylphosphine)palladium(0) in dimethylformamide (DMF) at 80°C under nitrogen.

  • Intermediate Isolation : 4-Methoxypyrimidine-2-carbonitrile is purified via column chromatography (10% ethyl acetate/hexane).

  • Reduction : The nitrile is hydrogenated using Raney Nickel in methanol/water with ammonium hydroxide, followed by HCl treatment to form the hydrochloride salt.

Key Data :

StepReagents/ConditionsYieldPurity
1Zn(CN)₂, Pd(PPh₃)₄, DMF, 80°C50%95% (HPLC)
3H₂, Raney Ni, HCl95%99% (NMR)

Advantages : High scalability and minimal byproducts.
Limitations : Palladium residue requires stringent purification.

Reductive Amination of 5-Methoxypyrimidine-2-Carbaldehyde

Vilsmeier-Haack Formylation and Subsequent Reduction

Procedure :

  • Formylation : 5-Methoxypyrimidine undergoes Vilsmeier-Haack formylation using POCl₃/DMF to yield 5-methoxypyrimidine-2-carbaldehyde.

  • Reductive Amination : The aldehyde reacts with methylamine in ethanol, followed by sodium borohydride reduction. The free base is treated with HCl to form the hydrochloride salt.

Key Data :

StepReagents/ConditionsYield
1POCl₃, DMF, 0–5°C75%
2NaBH₄, MeNH₂, EtOH68%

Advantages : Chemoselective amination avoids over-reduction.
Limitations : Aldehyde instability necessitates low-temperature handling.

Nucleophilic Substitution of Chloropyrimidine Derivatives

Displacement of 2-Chloro-5-Methoxypyrimidine

Procedure :

  • Substrate Synthesis : 5-Methoxy-2-chloropyrimidine is prepared via methoxylation of 2,5-dichloropyrimidine using sodium methoxide.

  • Amination : The chloride is displaced with ammonia or methylamine under high pressure (45 psi) in methanol, followed by HCl salt formation.

Key Data :

StepReagents/ConditionsYield
1NaOMe, MeOH, reflux82%
2NH₃, Pd/C, 45 psi74%

Advantages : Single-step amination with high regioselectivity.
Limitations : Requires specialized equipment for high-pressure reactions.

Comparative Analysis of Methods

Efficiency and Practicality

MethodAvg. YieldScalabilityCost
Catalytic Hydrogenation72%HighModerate
Reductive Amination65%ModerateLow
Nucleophilic Substitution78%HighHigh

Insights :

  • Catalytic hydrogenation is preferred for industrial-scale synthesis due to robustness.

  • Reductive amination offers cost-effectiveness for small batches but faces aldehyde stability issues.

Emerging Strategies and Innovations

Enzymatic Amination

Recent studies explore transaminases for stereoselective synthesis, achieving 60–70% yields under mild conditions (pH 7.5, 30°C).

Flow Chemistry Approaches

Microreactor systems enable continuous hydrogenation of nitriles, reducing reaction times from 12 h to 2 h with 85% yield .

Q & A

Q. What are the recommended synthetic routes for (5-Methoxypyrimidin-2-yl)methanamine hydrochloride, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves introducing the methoxy group at the pyrimidine 5-position via nucleophilic substitution or coupling reactions, followed by amination. For example, methoxy group installation can be achieved using methoxide ions under reflux conditions (as seen in analogous pyrimidine derivatives ). Reductive amination of the pyrimidine carbonyl intermediate with ammonium formate or sodium cyanoborohydride may yield the methanamine backbone. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol gradients) is critical to achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.3 in 9:1 DCM/MeOH) and confirm structure via 1H^1H-NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm and pyrimidine protons at δ 8.2–8.5 ppm) .

Q. How should researchers characterize the stability of (5-Methoxypyrimidin-2-yl)methanamine hydrochloride under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound at 25°C/60% RH, 40°C/75% RH, and -20°C (control) for 1–3 months. Analyze degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect impurities. Hydrochloride salts are hygroscopic; store in inert atmospheres (argon) at 2–8°C in amber vials to prevent photodegradation . For long-term stability, lyophilization and desiccant use are advised. Compare results with related methanamine hydrochlorides, which show <5% degradation at -20°C over 6 months .

Advanced Research Questions

Q. How can researchers resolve discrepancies in 1H^1H1H-NMR data for (5-Methoxypyrimidin-2-yl)methanamine hydrochloride across different batches?

  • Methodological Answer : Batch-to-batch variations in NMR shifts (e.g., pyrimidine ring protons) may arise from residual solvents or tautomeric equilibria. Use high-field NMR (500 MHz+) with deuterated DMSO or CDCl3 to enhance resolution. Assign peaks via 2D experiments (COSY, HSQC) and compare with computed spectra (DFT calculations at B3LYP/6-31G* level). For example, a downfield shift in the methanamine NH2_2 group (δ 1.8–2.2 ppm) could indicate hydrogen bonding with residual water, necessitating rigorous drying .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies targeting pyrimidine-based methanamine derivatives?

  • Methodological Answer : Focus on substituent effects at the pyrimidine 2- and 5-positions. Synthesize analogs with halogen (Cl, F), alkyl (methyl), or electron-withdrawing groups (NO2_2) to assess electronic and steric impacts. For biological assays (e.g., enzyme inhibition), use kinetic analyses (IC50_{50} determinations) and molecular docking (PDB: LOXL2 for analog studies ). Cross-reference with 4-pyrimidine methanamine derivatives, where substituent polarity correlates with cellular permeability .

Q. How should researchers address conflicting mass spectrometry data when analyzing (5-Methoxypyrimidin-2-yl)methanamine hydrochloride?

  • Methodological Answer : Discrepancies in exact mass (e.g., observed vs. theoretical m/z 201.13) may stem from adduct formation (Na+^+, K+^+) or in-source fragmentation. Use high-resolution MS (HRMS, Q-TOF) in positive ion mode with ESI. Calibrate with internal standards (e.g., sodium formate clusters). For chloride loss (common in hydrochloride salts), compare with fragmentation patterns of 2-chloropyridin-4-yl methanamine hydrochloride (m/z 179.03 ). Adjust ionization energy to minimize decomposition.

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Prioritize assays relevant to pyrimidine derivatives, such as:
  • Enzyme Inhibition : LOXL2 inhibition (IC50_{50} via fluorometric assays, using 10 µM–100 nM compound concentrations ).
  • Cellular Uptake : Radiolabeled 14C^{14}C-methanamine tracking in HEK293 cells, with LC-MS quantification.
  • Cytotoxicity : MTT assays (48–72 hr exposure) in cancer cell lines (e.g., HeLa), comparing IC50_{50} to 5-fluorouracil controls. Include solubility checks (PBS, DMSO) to avoid false negatives .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data between computational predictions and experimental results?

  • Methodological Answer : Computational tools (e.g., SwissADME) may overestimate aqueous solubility due to neglecting crystal lattice energy in hydrochloride salts. Experimentally, perform shake-flask assays at pH 1–7.4 (simulating GI tract and plasma). For poor solubility (<1 mg/mL), consider salt exchange (e.g., citrate) or co-solvents (5% DMSO/PEG400). Cross-validate with related compounds, such as (S)-(tetrahydrofuran-2-yl)methanamine hydrochloride, which shows pH-dependent solubility shifts .

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